molecular formula C15H21Cl2N3O2S B5743238 1-(2,5-dichlorophenyl)-4-piperidin-1-ylsulfonylpiperazine

1-(2,5-dichlorophenyl)-4-piperidin-1-ylsulfonylpiperazine

Cat. No.: B5743238
M. Wt: 378.3 g/mol
InChI Key: LDYQUWYSUXJHLR-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-piperidin-1-ylsulfonylpiperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenyl group and a piperidin-1-ylsulfonyl group

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)-4-piperidin-1-ylsulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 2,5-dichlorophenyl and piperidin-1-ylsulfonyl groups. Common synthetic routes include:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Substitution Reactions:

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-4-piperidin-1-ylsulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and sulfonyl chlorides for sulfonylation reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research has focused on its potential therapeutic applications, such as its use in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound’s unique chemical properties make it suitable for use in industrial processes, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-4-piperidin-1-ylsulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the 2,5-dichlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-4-piperidin-1-ylsulfonylpiperazine can be compared with other similar compounds, such as:

    1-(2,5-Dichlorophenyl)biguanide hydrochloride: This compound shares the 2,5-dichlorophenyl group but differs in its core structure, containing a biguanide group instead of a piperazine ring.

    Quinoline Derivatives: Quinoline derivatives, such as 6-chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide, also contain the 2,5-dichlorophenyl group and exhibit similar biological activities.

    Indole Derivatives: Indole derivatives, like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, share structural similarities and biological activities with this compound.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-piperidin-1-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N3O2S/c16-13-4-5-14(17)15(12-13)18-8-10-20(11-9-18)23(21,22)19-6-2-1-3-7-19/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYQUWYSUXJHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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